

# An In-depth Technical Guide to (2S,3S)-Firazorexton (TAK-994)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | (2R,3R)-Firazorexton |           |
| Cat. No.:            | B12377645            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

(2S,3S)-Firazorexton, also known as TAK-994, is a potent, selective, and orally bioavailable small-molecule agonist of the orexin 2 receptor (OX2R).[1][2][3] Developed by Takeda Pharmaceutical Company, it was investigated for the treatment of narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness.[2][4] While preclinical and early clinical studies showed promising efficacy in promoting wakefulness and reducing cataplexy, the clinical development of Firazorexton was discontinued due to instances of druginduced liver injury. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, mechanism of action, and key experimental findings related to (2S,3S)-Firazorexton.

Note on Stereochemistry: The initial request specified the (2R,3R) stereoisomer. However, the publicly available scientific literature exclusively refers to the (2S,3S) stereoisomer for the active pharmaceutical ingredient known as Firazorexton or TAK-994. Therefore, this document focuses on the (2S,3S) configuration.

## **Chemical Structure and Properties**

(2S,3S)-Firazorexton is a complex heterocyclic molecule. Its systematic IUPAC name is N-[(2S,3S)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide.



#### **Physicochemical Properties**

A summary of the known and computed physicochemical properties of (2S,3S)-Firazorexton is presented in Table 1. Experimentally determined values for properties such as melting point, boiling point, and pKa are not readily available in the public domain.

| Property                | Value                                                                                   | Source       |
|-------------------------|-----------------------------------------------------------------------------------------|--------------|
| Molecular Formula       | C22H25F3N2O4S                                                                           |              |
| Molecular Weight        | 470.51 g/mol                                                                            |              |
| CAS Number              | 2274802-95-6                                                                            |              |
| Appearance              | White to off-white solid powder                                                         |              |
| Solubility              | Sparingly soluble in DMSO (1-10 mg/mL), slightly soluble in acetonitrile (0.1-1 mg/mL). |              |
| LogP (calculated)       | 2.9                                                                                     | -            |
| Hydrogen Bond Donors    | 2                                                                                       | <del>.</del> |
| Hydrogen Bond Acceptors | 8                                                                                       | <del>.</del> |
| Rotatable Bonds         | 6                                                                                       | •            |
| SMILES                  | CC(C)(C(=O)N1CCINVALID-<br>LINKNS(=O)(=O)C)O                                            | -            |
| InChI Key               | VOSAWOSMGPKQEQ-<br>OALUTQOASA-N                                                         |              |

#### **Spectroscopic Data**

Detailed experimental 1H and 13C NMR spectroscopic data for (2S,3S)-Firazorexton are not publicly available in peer-reviewed literature. Characterization would have been performed during its development, but the specific spectral data remains proprietary.

## **Pharmacology and Mechanism of Action**



Firazorexton is a highly selective agonist for the orexin 2 receptor (OX2R), with over 700-fold selectivity against the orexin 1 receptor (OX1R). Orexin neuropeptides (Orexin-A and Orexin-B) are crucial for maintaining wakefulness, and their deficiency leads to narcolepsy type 1. Firazorexton was designed to mimic the action of these endogenous peptides at the OX2R, thereby promoting wakefulness.

#### **In Vitro Pharmacology**

In vitro studies have demonstrated that Firazorexton potently activates human OX2R and its downstream signaling pathways. A summary of its in vitro activity is provided in Table 2.

| Assay                     | Cell Line    | Parameter        | Value (EC50) | Source |
|---------------------------|--------------|------------------|--------------|--------|
| Calcium<br>Mobilization   | hOX2R/CHO-K1 | EC <sub>50</sub> | 19 nM        |        |
| IP1 Accumulation          | hOX2R/CHO-EA | EC <sub>50</sub> | 16 nM        |        |
| β-Arrestin<br>Recruitment | hOX2R/CHO-EA | EC <sub>50</sub> | 4.5 nM       |        |
| ERK1/2<br>Phosphorylation | hOX2R/CHO-EA | EC <sub>50</sub> | 19 nM        | _      |
| CREB<br>Phosphorylation   | hOX2R/CHO-EA | EC50             | 2.9 nM       |        |

### In Vivo Pharmacology

In vivo studies in animal models of narcolepsy demonstrated the wake-promoting effects of Firazorexton. Oral administration of TAK-994 in orexin-deficient mice significantly increased wakefulness and reduced cataplexy-like episodes. These effects were sustained with chronic dosing. In cynomolgus monkeys, oral administration of TAK-994 also increased wakefulness.

## **Signaling Pathways**

As an agonist of the OX2R, a G-protein coupled receptor (GPCR), Firazorexton activates multiple downstream signaling cascades. The primary pathways involve Gq protein activation and β-arrestin recruitment.



#### **Gq-Protein Signaling Pathway**

Upon binding of Firazorexton to OX2R, the receptor couples to the Gq subclass of heterotrimeric G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to neuronal depolarization and increased excitability.



Click to download full resolution via product page

Caption: Gq-Protein Signaling Pathway Activated by Firazorexton.

## **β-Arrestin Signaling Pathway**

In addition to G-protein signaling, Firazorexton binding to OX2R also promotes the recruitment of  $\beta$ -arrestin.  $\beta$ -arrestin can act as a scaffold protein, bringing together components of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of ERK1/2. This pathway can contribute to the long-term cellular effects of OX2R activation.



Click to download full resolution via product page

Caption: β-Arrestin Signaling Pathway Mediated by Firazorexton.

## **Experimental Protocols**



Detailed, step-by-step experimental protocols for the specific assays used in the preclinical evaluation of (2S,3S)-Firazorexton are not fully available in the public domain. The following are generalized protocols based on standard methodologies for the key in vitro assays.

#### **Calcium Mobilization Assay (Generalized Protocol)**

This assay measures the increase in intracellular calcium concentration following receptor activation.

- Cell Culture: CHO-K1 cells stably expressing human OX2R (hOX2R/CHO-K1) are cultured in appropriate media and seeded into 96- or 384-well black-walled, clear-bottom plates.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) and incubated in the dark at 37°C for a specified time (e.g., 30-60 minutes).
- Compound Preparation: A serial dilution of (2S,3S)-Firazorexton is prepared in the assay buffer.
- Fluorescence Measurement: The cell plate is placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading is taken before the addition of the compound.
- Compound Addition and Data Acquisition: The diluted Firazorexton solutions are added to the wells, and fluorescence is measured kinetically over time to detect the increase in intracellular calcium.
- Data Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC<sub>50</sub> value is determined using a non-linear regression model.





Click to download full resolution via product page

Caption: Workflow for Calcium Mobilization Assay.

## **β-Arrestin Recruitment Assay (Generalized Protocol)**



This assay measures the recruitment of  $\beta$ -arrestin to the activated OX2R.

- Cell Line: A cell line engineered to express OX2R fused to a component of a reporter system and β-arrestin fused to the complementary component is used (e.g., PathHunter® β-arrestin assay).
- Cell Plating: Cells are seeded into white-walled microplates and incubated.
- Compound Treatment: Serial dilutions of (2S,3S)-Firazorexton are added to the cells and incubated for a specified period (e.g., 60-90 minutes) at 37°C.
- Detection: The detection reagents for the reporter system (e.g., chemiluminescent substrate) are added.
- Signal Measurement: The plate is incubated at room temperature in the dark, and the luminescent signal is measured using a plate reader.
- Data Analysis: The luminescent signal is plotted against the compound concentration to determine the EC<sub>50</sub> value.

#### **ERK1/2 Phosphorylation Assay (Generalized Protocol)**

This assay quantifies the phosphorylation of ERK1/2 as a downstream marker of OX2R activation.

- Cell Culture and Starvation: hOX2R expressing cells are grown to confluence and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
- Compound Stimulation: Cells are treated with various concentrations of (2S,3S)-Firazorexton for a short period (e.g., 5-15 minutes) at 37°C.
- Cell Lysis: The cells are washed and then lysed to release cellular proteins.
- Detection: The amount of phosphorylated ERK1/2 in the cell lysates is quantified using a sensitive immunoassay, such as an AlphaLISA® or HTRF® assay, which involves specific antibodies against total and phosphorylated ERK1/2.



• Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated and plotted against the compound concentration to determine the EC<sub>50</sub>.

#### **Clinical Development and Discontinuation**

(2S,3S)-Firazorexton entered Phase 2 clinical trials for the treatment of narcolepsy type 1 and type 2 (NCT04096560). The trials demonstrated that TAK-994 resulted in significant improvements in wakefulness and a reduction in cataplexy compared to placebo. However, the development was terminated in October 2021 due to findings of drug-induced liver injury in some participants. The hepatotoxicity is hypothesized to be caused by reactive metabolites and is considered unlikely to be an on-target effect of OX2R activation.

#### Conclusion

(2S,3S)-Firazorexton (TAK-994) is a potent and selective OX2R agonist that showed considerable promise as a novel therapeutic for narcolepsy by targeting the underlying pathophysiology of the disease. While its clinical development was halted due to safety concerns, the study of Firazorexton has provided valuable insights into the therapeutic potential of OX2R agonism. The data generated from the Firazorexton program continues to inform the development of next-generation orexin receptor agonists with improved safety profiles for the treatment of sleep-wake disorders.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. TAK-994, a Novel Orally Available Brain-Penetrant Orexin 2 Receptor-Selective Agonist, Suppresses Fragmentation of Wakefulness and Cataplexy-Like Episodes in Mouse Models of Narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Firazorexton (TAK-994) | OX2R agonist | Probechem Biochemicals [probechem.com]
- 4. Firazorexton Wikipedia [en.wikipedia.org]



 To cite this document: BenchChem. [An In-depth Technical Guide to (2S,3S)-Firazorexton (TAK-994)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377645#chemical-structure-and-properties-of-2r-3r-firazorexton]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com